molecular formula C18H12O3 B578337 11H-Furo[3,2-G]pyrano[3,2-B]xanthene CAS No. 165-88-8

11H-Furo[3,2-G]pyrano[3,2-B]xanthene

Cat. No.: B578337
CAS No.: 165-88-8
M. Wt: 276.291
InChI Key: GTRJKUJRDLJDHY-UHFFFAOYSA-N
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Description

11H-Furo[3,2-G]pyrano[3,2-B]xanthene is a polycyclic aromatic compound featuring fused furan, pyran, and xanthene rings. Its structural complexity arises from the unique arrangement of oxygen-containing heterocycles, which confers distinct electronic and steric properties.

Properties

CAS No.

165-88-8

Molecular Formula

C18H12O3

Molecular Weight

276.291

IUPAC Name

2,6,19-trioxapentacyclo[11.8.0.03,7.03,11.015,20]henicosa-1(13),4,7,9,11,14,16,20-octaene

InChI

InChI=1S/C18H12O3/c1-4-14-10-13-9-12-3-2-7-19-15(12)11-16(13)21-18(14)6-8-20-17(18)5-1/h1-6,8-11H,7H2

InChI Key

GTRJKUJRDLJDHY-UHFFFAOYSA-N

SMILES

C1C=CC2=CC3=C(C=C2O1)OC45C=COC4=CC=CC5=C3

Synonyms

11H-Furo3,2-gpyrano3,2-bxanthene

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between 11H-Furo[3,2-G]pyrano[3,2-B]xanthene and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Reference ID
This compound Furo-pyrano-xanthene fused system Not fully characterized (hypothetical) - - -
Gambogic Acid 1,5-Methano-furo[3,4-g]pyrano[3,2-b]xanthene - 8-hydroxy
- 3,3,11-trimethyl
- Prenyl groups
C₃₈H₄₄O₈ 628.75
Pyrano[3,2-b]xanthen-7(2H)-one Pyrano-xanthene - 2,2-dimethylchroman-7-ol-derived substituents C₁₉H₁₆O₄ 308.33
5,9,11-Trihydroxy-pyrano[2,3-a]xanthen-12(2H)-one Pyrano[2,3-a]xanthene - 2,2-dimethyl
- 3-(2-methylbut-3-en-2-yl)
C₂₀H₂₂O₆ 358.38
Garcinexanthone E Pyrano[3,2-b]xanthen-6-one - 5,10-dihydroxy
- 3-hydroxymethylbut-2-enyl
C₂₃H₂₂O₇ 410.42

Key Observations :

  • Gambogic Acid: Shares the furo-pyrano-xanthene core but includes additional methano bridges and prenyl groups, enhancing lipophilicity and bioactivity .
  • Pyrano-Xanthenones: Differ in ring fusion positions (e.g., [3,2-b] vs. [2,3-a]), influencing electronic properties and reactivity .
  • Natural Derivatives : Garcinexanthone E and soulattrin feature hydroxyl and prenyl groups, common in plant-derived xanthones with antioxidant and cytotoxic activities .

Key Observations :

  • Multicomponent Reactions: Efficient for constructing pyrano-xanthene frameworks but require precise control of regioselectivity .
  • Natural Extraction : Gambogic acid is primarily isolated from plants, limiting scalability compared to synthetic routes .

Key Observations :

  • Anticancer Activity: Gambogic acid’s potency is attributed to its prenyl groups and methano bridge, which enhance target binding .
  • Antibacterial vs. Cytotoxic: Pyrano-xanthenones with simpler substituents (e.g., nitro groups) show stronger antibacterial effects, while bulkier derivatives favor cytotoxicity .

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